1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol
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Overview
Description
1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol is an organic compound that features a difluorophenyl group attached to an ethylamino chain, which is further connected to a propanol backbone
Preparation Methods
The synthesis of 1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 3,4-difluoroacetophenone with ethylamine, followed by reduction and subsequent reaction with propanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group plays a crucial role in binding to these targets, while the amino and propanol groups facilitate the compound’s overall activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol can be compared with similar compounds such as:
Fluconazole: A widely used antifungal agent with a similar difluorophenyl group.
Other difluorophenyl derivatives: Compounds with similar structures but different functional groups, which may exhibit varying biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
Molecular Formula |
C11H15F2NO |
---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
1-[1-(3,4-difluorophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H15F2NO/c1-7(15)6-14-8(2)9-3-4-10(12)11(13)5-9/h3-5,7-8,14-15H,6H2,1-2H3 |
InChI Key |
OCCVGZJNVSOZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC(=C(C=C1)F)F)O |
Origin of Product |
United States |
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